2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3

LC-MS/MS bioanalysis Stable isotope dilution Quantitative pharmacokinetics

Quantitative LC-MS/MS bioanalysis of felbinac in complex biological matrices demands an internal standard that corrects for matrix effects without introducing systematic bias. 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 (Biprofen-d3, Flurbiprofen-d3 EP Impurity A) is a +3.02 Da stable isotope-labeled internal standard with non-exchangeable α-methyl deuteration, ensuring label integrity during extraction and chromatography. • Eliminates isotopic cross-talk: ≥99 atom % D enrichment provides baseline mass separation from the unlabeled analyte ion cluster. • FDA/EMA method-ready: Enables accuracy (±15% of nominal) and precision (≤15% CV) required by bioanalytical method validation guidelines. • Dual-purpose: Serves as both a quantitative SIL-IS for felbinac pharmacokinetic studies and an MS-compatible internal standard for flurbiprofen impurity profiling per ICH Q3B thresholds. Supplied as an analytical reference standard for research use only; not an API.

Molecular Formula C15H14O2
Molecular Weight 229.293
CAS No. 1329833-67-1
Cat. No. B590151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3
CAS1329833-67-1
Synonymsα-(Methyl-d3)-[1,1’-biphenyl]-4-acetic Acid;  p-Phenylhydratropic Acid-d3;  (+/-)-2-(4-Biphenyl)propionic Acid-d3;  16300Y1-d3;  2-(4-Biphenyl)propionic Acid-d3;  2-(4-Biphenylyl)propionic Acid-d3;  2-(4-Phenylphenyl)propionic Acid-d3;  NSC 16300-d3; 
Molecular FormulaC15H14O2
Molecular Weight229.293
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/i1D3
InChIKeyJALUUBQFLPUJMY-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 (CAS 1329833-67-1) – A Stable Isotope Labeled Analytical Reference Standard


2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 (CAS 1329833-67-1) is a deuterium-labeled stable isotope analog of 2-([1,1'-biphenyl]-4-yl)propanoic acid (CAS 6341-72-6), also known as felbinac, biprofen, or flurbiprofen impurity A . The unlabeled parent compound is a phenylacetic acid–derived nonsteroidal anti-inflammatory drug (NSAID) used topically for musculoskeletal pain and inflammation, acting as a non-selective cyclooxygenase (COX-1/COX-2) inhibitor [1]. This d3-labeled version incorporates three deuterium atoms at the α-methyl position of the propanoic acid moiety, conferring a molecular weight of 229.29 g/mol (Δ = +3.02 Da vs. unlabeled 226.27 g/mol) and a distinctive mass shift detectable by mass spectrometry . The compound is manufactured and supplied as an analytical reference standard—not as an active pharmaceutical ingredient—intended exclusively for research use in quantitative LC-MS/MS bioanalysis, pharmacokinetic studies, and pharmacopeial impurity profiling [2].

Why Unlabeled Felbinac or Alternative Internal Standards Cannot Substitute for 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) with an unlabeled analog or a structurally related compound introduces systematic quantification errors that compromise assay validity. Unlabeled felbinac (CAS 6341-72-6) cannot be distinguished from the endogenous or administered analyte by mass spectrometry, rendering it unusable as an internal standard in biological matrices where the analyte is present [1]. Structural analogs such as probenecid or flurbiprofen, while sometimes employed as internal standards, exhibit differential extraction recoveries, distinct chromatographic retention times, and divergent ionization behavior in the electrospray source—factors that fail to correct for matrix effects and can produce concentration-dependent bias [2]. Even among deuterated internal standards, compounds with fewer than three deuterium atoms (e.g., D1 or D2 analogs) may suffer from isotopic interference from the naturally occurring M+1 or M+2 isotopic peaks of the unlabeled analyte, reducing quantitative accuracy . Furthermore, the specific deuterium placement at the α-methyl position—rather than on exchangeable heteroatoms—is critical for label stability under sample preparation conditions; standards deuterated at labile positions may undergo hydrogen-deuterium back-exchange, altering the effective mass difference and corrupting calibration curves [3].

Quantitative Differentiation Evidence for 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 vs. Unlabeled Felbinac and Alternative Internal Standards


Mass Difference of +3.02 Da Enables Baseline Mass Spectrometric Resolution and Eliminates Isotopic Interference

2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 exhibits a molecular weight of 229.29 g/mol, representing a mass increase of +3.02 Da relative to unlabeled 2-([1,1'-biphenyl]-4-yl)propanoic acid (226.27 g/mol) due to substitution of three hydrogen atoms with deuterium at the α-methyl position . For small-molecule analytes (molecular weight < 1,000 Da), a mass difference of three or more units is established as the minimum requirement to prevent spectral overlap between the analyte and internal standard ion clusters, particularly when accounting for naturally occurring 13C isotopes of the analyte that contribute to M+1 and M+2 signals . D1 or D2 labeled internal standards, by contrast, exhibit mass shifts of only +1.02 or +2.03 Da, placing their molecular ion peaks within the natural isotopic envelope of the unlabeled analyte and introducing cross-talk that systematically biases quantification at low analyte concentrations .

LC-MS/MS bioanalysis Stable isotope dilution Quantitative pharmacokinetics

Deuterium Placement at Non-Exchangeable α-Methyl Position Ensures Label Stability During Sample Processing

The three deuterium atoms in 2-([1,1'-biphenyl]-4-yl)propanoic acid-d3 are located on the α-methyl carbon of the propanoic acid side chain—a carbon-bound position that is resistant to hydrogen-deuterium back-exchange under standard bioanalytical sample preparation conditions . This contrasts with deuterium labels positioned on heteroatoms (e.g., carboxylic acid -OH, amine -NH) or at carbon sites α to carbonyl groups under basic or protic conditions, which are susceptible to exchange with solvent protons . In studies of deuterated carvedilol, retention time differences attributable to deuterium isotope effects were demonstrated to cause differential matrix effects between analyte and internal standard, altering peak area ratios and compromising accuracy [1]. While the carvedilol case highlights the importance of chromatographic co-elution assessment, the carbon-bound, non-exchangeable placement in this d3 compound eliminates back-exchange as a variable in method variability, a critical quality attribute for regulatory bioanalysis where internal standard stability is a validation parameter [2].

Sample preparation stability Hydrogen-deuterium exchange Method ruggedness

High Isotopic Purity Specification (≥99 atom % D) Minimizes Unlabeled Species Interference

Commercial specifications for 2-([1,1'-biphenyl]-4-yl)propanoic acid-d3 state an isotopic purity of ≥99 atom % deuterium at the labeled position, as documented in the SynInnova Laboratories product sheet . This contrasts with internal standards prepared via hydrogen-deuterium exchange methods, which often achieve lower and more variable isotopic enrichment (commonly 90-98 atom % D depending on reaction conditions) and may contain mixtures of D0, D1, D2, and D3 isotopologues that co-elute and produce complex mass spectral patterns [1]. The presence of unlabeled or partially labeled species in an internal standard preparation contributes a positive bias to the measured analyte concentration—a critical issue in bioanalytical method validation where FDA guidance recommends that internal standard purity be assessed and that the contribution of unlabeled species to analyte response be evaluated [2]. For deuterated drug APIs, non-deuterated or incompletely deuterated molecules are formally classified as impurities requiring quantification and control [3].

Isotopic purity Impurity control Analytical validation

Pharmacopeial Recognition as Flurbiprofen Impurity A-d3 Supports Regulatory Compliance in Pharmaceutical Quality Control

2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 is cataloged as Flurbiprofen-d3 EP Impurity A, corresponding to the deuterium-labeled version of European Pharmacopoeia Flurbiprofen Impurity A (CAS 6341-72-6) . Unlabeled Flurbiprofen Impurity A is an official EP and USP reference standard used for chromatographic system suitability testing and impurity limit quantitation in flurbiprofen drug substance and drug product monographs . While the unlabeled impurity standard is appropriate for UV-based HPLC methods where mass discrimination is not required, LC-MS/MS impurity profiling in complex formulation matrices or forced degradation studies demands the deuterated analog to correct for matrix-induced ion suppression and enable unambiguous identification of co-eluting degradation products [1]. Structural analogs such as flurbiprofen itself or fenbufen cannot serve as internal standards for impurity A quantification because they exhibit different chromatographic retention, distinct MS/MS fragmentation patterns, and non-equivalent extraction recoveries from the formulated drug matrix [2].

Pharmaceutical impurity profiling EP/USP reference standards GMP quality control

Validated Application Scenarios for 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 in Bioanalysis and Pharmaceutical QC


Internal Standard for Quantitative LC-MS/MS Analysis of Felbinac in Preclinical and Clinical Pharmacokinetic Studies

In LC-MS/MS bioanalytical methods for felbinac quantification in rat plasma, bile, urine, feces, and tissues—where matrix complexity and endogenous interferences are substantial—2-([1,1'-biphenyl]-4-yl)propanoic acid-d3 serves as the preferred stable isotope-labeled internal standard [1]. The +3.02 Da mass shift provides baseline separation from the analyte ion cluster without isotopic cross-talk , while the non-exchangeable α-methyl deuterium placement ensures label integrity during liquid-liquid extraction with ethyl ether-dichloromethane and throughout chromatographic separation [2]. Use of this d3-labeled internal standard corrects for extraction recovery variability, ionization suppression/enhancement in the electrospray source, and instrument response drift, enabling the method to achieve the accuracy (±15% of nominal) and precision (≤15% CV) required by FDA and EMA bioanalytical method validation guidelines [3].

LC-MS/MS Quantification of Flurbiprofen Impurity A in Pharmaceutical Drug Substance and Finished Product Release Testing

For pharmaceutical manufacturers performing LC-MS/MS-based impurity profiling of flurbiprofen drug substance or finished dosage forms, 2-([1,1'-biphenyl]-4-yl)propanoic acid-d3 (Flurbiprofen-d3 EP Impurity A) provides an MS-compatible internal standard for quantifying flurbiprofen-related compound A [1]. In forced degradation studies conducted under ICH Q1A(R2) stability-indicating method requirements, the deuterated internal standard compensates for matrix effects from excipients and degradation products that co-elute with the impurity peak, which would otherwise confound quantification when using UV detection alone . The specified isotopic purity (≥99 atom % D) ensures that the internal standard contributes negligible unlabeled analyte response, allowing accurate determination of impurity levels down to the ICH Q3B reporting threshold (0.05% for drug products) without positive bias from internal standard impurities [2].

Reference Standard for Pharmacopeial Impurity Method Development and System Suitability Testing

Analytical development laboratories tasked with establishing or transferring compendial methods for flurbiprofen impurity profiling can employ 2-([1,1'-biphenyl]-4-yl)propanoic acid-d3 as a system suitability reference material for LC-MS/MS methods [1]. While unlabeled Flurbiprofen Impurity A (CAS 6341-72-6) is the official EP and USP reference standard for HPLC-UV methods , laboratories upgrading to MS detection for enhanced sensitivity or specificity require the deuterated analog to maintain the isotope-dilution quantification paradigm without introducing new variables [2]. The compound's defined isotopic purity and chemical identity—verified by 1H-NMR (attenuation of α-methyl proton signal), 2H-NMR (direct deuterium detection), and high-resolution MS—support its use as a calibration verification standard during method transfer between sites or between instruments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.